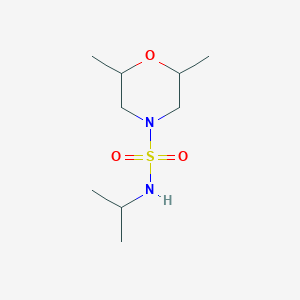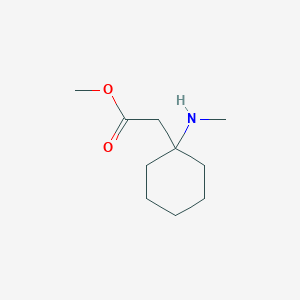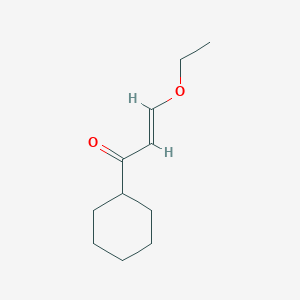
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of both fluorine and trifluoromethyl groups imparts distinct physicochemical properties, making it a valuable building block in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine typically involves the use of chiral starting materials and fluorinating agents. One common method includes the reaction of a chiral pyrrolidine derivative with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification by crystallization or chromatography to isolate the desired enantiomer .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of (2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid .
Uniqueness
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct physicochemical properties. These features can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for drug development .
Eigenschaften
Molekularformel |
C5H7F4N |
|---|---|
Molekulargewicht |
157.11 g/mol |
IUPAC-Name |
(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H7F4N/c6-3-1-4(10-2-3)5(7,8)9/h3-4,10H,1-2H2/t3-,4-/m0/s1 |
InChI-Schlüssel |
QDDKINDDOJXIML-IMJSIDKUSA-N |
Isomerische SMILES |
C1[C@@H](CN[C@@H]1C(F)(F)F)F |
Kanonische SMILES |
C1C(CNC1C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)












